3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide
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Overview
Description
3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzene ring substituted with a carboximidamide group and a pyrazole ring substituted with two methyl groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions include refluxing the mixture for a few hours, followed by cooling to room temperature and purification of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the benzene ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming complexes that can catalyze various chemical reactions . Additionally, the compound’s structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene: A similar compound with multiple pyrazole rings attached to a benzene core.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: Another pyrazole derivative with a different substitution pattern.
Uniqueness
3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
1134297-99-6 |
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Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H16N4/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(14)15/h3-7H,8H2,1-2H3,(H3,14,15) |
InChI Key |
NAOHVAPSCJLPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=N)N)C |
Origin of Product |
United States |
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